Methyl 4-vinylbenzoate

Polymer Chemistry Free-Radical Polymerization Reactivity Ratios

Methyl 4-vinylbenzoate is a unique bifunctional monomer combining a polymerizable vinyl group with a hydrolyzable methyl ester. Unlike non-ester styrenics, its ester group enables living ATRP without catalyst poisoning, yielding well-defined block copolymers. Post-polymerization hydrolysis generates pH-responsive poly(4-vinylbenzoic acid) blocks for drug-delivery micelles and vesicles. It is also essential for synthesizing oxygen-enrichment membranes via polyradical formation and serves as a direct precursor to 4-vinylbenzoic acid for MOF/POP networks. Supplied at ≥97% purity with a melting point of 32–37 °C.

Molecular Formula C10H10O2
Molecular Weight 162.18 g/mol
CAS No. 1076-96-6
Cat. No. B093427
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-vinylbenzoate
CAS1076-96-6
Molecular FormulaC10H10O2
Molecular Weight162.18 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=C(C=C1)C=C
InChIInChI=1S/C10H10O2/c1-3-8-4-6-9(7-5-8)10(11)12-2/h3-7H,1H2,2H3
InChIKeyNUMHUJZXKZKUBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 4-Vinylbenzoate (CAS 1076-96-6): A Dual-Functional Aromatic Monomer for Controlled Polymer Architectures and Advanced Material Synthesis


Methyl 4-vinylbenzoate (CAS 1076-96-6), also known as 4-(methoxycarbonyl)styrene, is an aromatic vinyl monomer combining a polymerizable styrenic moiety with a para-position methyl ester functional group. This bifunctional structure enables its use as a building block in both radical and ionic polymerizations, yielding polymers with pendant ester groups that can be further modified via hydrolysis to generate poly(4-vinylbenzoic acid) or other functional materials . It is typically supplied as a solid with a melting point range of 32–37 °C and a purity of ≥96% . Its primary applications include the synthesis of functional copolymers, block copolymers for nanoreactors, and precursors for photoresponsive ionic conduction materials .

Why In-Class Vinyl Monomers Cannot Be Interchanged with Methyl 4-Vinylbenzoate in Precision Synthesis


While several vinyl monomers, including styrene, 4-vinylbenzoic acid, and its other alkyl esters, share a similar polymerizable backbone, substitution with methyl 4-vinylbenzoate is not straightforward due to its distinct balance of reactivity, steric profile, and post-polymerization handle. For instance, copolymerization studies with butyl acrylate reveal that the reactivity of alkyl 4-vinylbenzoates is highly dependent on the ester chain length [1]. The methyl ester variant provides a unique reactivity and a versatile platform for subsequent hydrolysis to a carboxylic acid, a feature not accessible with non-ester styrenics. Furthermore, its specific compatibility with living polymerization techniques like ATRP enables the synthesis of well-defined block copolymers that are unattainable with more polar or less controlled monomers [2].

Methyl 4-Vinylbenzoate (CAS 1076-96-6): Quantitative Differentiation from Closest Analogs and Alternatives


Reactivity in Free-Radical Copolymerization: Methyl 4-Vinylbenzoate vs. Styrene and Higher Alkyl Esters

In free-radical copolymerization with butyl acrylate (BA), the reactivity of 4-vinylbenzoate monomers is not uniform across different alkyl esters. The study by Bisht et al. (2003) demonstrates a clear steric effect where the butyl ester (BA-VB) exhibits significantly higher reactivity than styrene, but this reactivity decreases as the alkyl chain length increases from butyl to octyl, dodecyl, octadecyl, and docosyl [1]. Methyl 4-vinylbenzoate, as the shortest chain variant in this series, is inferred to have the highest reactivity among all alkyl 4-vinylbenzoates due to minimal steric hindrance, making it the most efficient comonomer for achieving high conversion and uniform composition in such systems. This contrasts with styrene, which lacks the polar ester group and exhibits lower reactivity in this specific copolymerization context.

Polymer Chemistry Free-Radical Polymerization Reactivity Ratios

Post-Polymerization Modification: Direct Hydrolysis to Poly(4-vinylbenzoic acid) vs. Styrene-Based Alternatives

Methyl 4-vinylbenzoate enables a direct and quantitative post-polymerization hydrolysis to generate poly(4-vinylbenzoic acid) (PVBA) segments, a functional handle not available with simple styrene monomers. Bouilhac et al. (2008) utilized this strategy to synthesize polystyrene-b-poly(4-vinylbenzoic acid) block copolymers via sequential ATRP of styrene and methyl 4-vinylbenzoate, followed by ester hydrolysis [1]. This produced well-defined micellar nanoreactors with PVBA cores. In contrast, copolymers of styrene and 4-vinylbenzoic acid cannot be synthesized directly via controlled radical polymerization due to the acidic proton's interference with the ATRP catalyst.

Polymer Functionalization Block Copolymers Nanoreactors

Polyradical Membrane Formation: Methyl 4-Vinylbenzoate Copolymers vs. Non-Functional Styrene Copolymers

Copolymers of methyl 4-vinylbenzoate and (4-trimethylsilyl)styrene (TMSS) serve as precursors for stable polyradical membranes with good oxygen permselectivity. Kaneko et al. (2000) reported that the methyl 4-vinylbenzoate/TMSS copolymer nearly completely reacted with [3,5-di-tert-butyl-4-(trimethylsiloxy)phenyl]lithium to yield galvinoxyl-containing copolymers [1]. Oxidation of these copolymers produced polyradical membranes with stable spin concentrations maintained for several days. This functionalization pathway is unique to the ester-containing monomer; copolymers of styrene alone lack the reactive ester handle for efficient galvinoxyl unit attachment.

Polyradicals Gas Separation Membranes Functional Polymers

Controlled Radical Polymerization: Methyl 4-Vinylbenzoate in ATRP vs. Unprotected 4-Vinylbenzoic Acid

Methyl 4-vinylbenzoate is fully compatible with Atom Transfer Radical Polymerization (ATRP), enabling the synthesis of well-defined block copolymers with narrow molecular weight distributions. In contrast, 4-vinylbenzoic acid cannot be polymerized under ATRP conditions due to the acidic proton, which poisons the copper catalyst [1]. This makes the methyl ester the mandatory precursor for any ATRP-based synthesis targeting poly(4-vinylbenzoic acid)-containing materials. The ATRP of methyl 4-vinylbenzoate proceeds with controlled kinetics, allowing precise molecular weight targeting and block sequence design.

ATRP Block Copolymers Controlled Polymerization

High-Value Research and Industrial Application Scenarios for Methyl 4-Vinylbenzoate (CAS 1076-96-6)


Synthesis of Amphiphilic Block Copolymers for Drug Delivery and Nanoreactors

Researchers synthesizing poly(styrene-b-4-vinylbenzoic acid) block copolymers via ATRP must use methyl 4-vinylbenzoate as the monomer. Its ester group allows controlled polymerization without catalyst poisoning, and subsequent hydrolysis yields the desired amphiphilic block copolymer with a pH-responsive carboxylic acid block. This approach is essential for creating micelles and vesicles for targeted drug delivery or for templating inorganic nanoparticles [1].

Development of Functional Membranes for Gas Separation

In the development of oxygen-enrichment membranes, methyl 4-vinylbenzoate is a key comonomer. When copolymerized with (4-trimethylsilyl)styrene, the resulting polymer's methyl ester groups serve as reactive handles to install galvinoxyl units. These units, upon oxidation, create stable polyradicals that enhance the membrane's oxygen permselectivity while maintaining mechanical integrity. This specific chemical route is not feasible with non-ester styrenic monomers [1].

Synthesis of Functionalized Porous Organic Polymers (POPs) and MOF Precursors

Methyl 4-vinylbenzoate serves as a direct precursor to 4-vinylbenzoic acid via simple hydrolysis, a widely used linker in Metal-Organic Frameworks (MOFs) and a monomer for Porous Organic Polymers (POPs). Its vinyl group enables free-radical copolymerization to create crosslinked networks, while the methyl ester can be hydrolyzed post-polymerization to introduce carboxylic acid functionalities for further metal coordination or ion-exchange applications .

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